molecular formula C11H11ClN4 B1620681 5-chloro-1,3-dimethyl-4-(2-phenyldiaz-1-enyl)-1H-pyrazole CAS No. 78431-21-7

5-chloro-1,3-dimethyl-4-(2-phenyldiaz-1-enyl)-1H-pyrazole

Cat. No. B1620681
CAS RN: 78431-21-7
M. Wt: 234.68 g/mol
InChI Key: VVHYNADMYWBVPW-UHFFFAOYSA-N
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Description

5-chloro-1,3-dimethyl-4-(2-phenyldiaz-1-enyl)-1H-pyrazole, also known as CL-218,872, is a chemical compound that belongs to the class of pyrazoles. It is a potent and selective antagonist of the neuropeptide Y2 receptor, which is involved in the regulation of appetite and energy homeostasis. The synthesis, mechanism of action, and physiological effects of CL-218,872 have been extensively studied in scientific research.

Mechanism Of Action

5-chloro-1,3-dimethyl-4-(2-phenyldiaz-1-enyl)-1H-pyrazole acts as a competitive antagonist of neuropeptide Y2 receptor, which is predominantly expressed in the hypothalamus and regulates food intake and energy expenditure. By blocking the binding of neuropeptide Y to its receptor, 5-chloro-1,3-dimethyl-4-(2-phenyldiaz-1-enyl)-1H-pyrazole reduces appetite and increases energy expenditure, leading to weight loss.

Biochemical And Physiological Effects

5-chloro-1,3-dimethyl-4-(2-phenyldiaz-1-enyl)-1H-pyrazole has been shown to decrease food intake and body weight in animal models, without affecting locomotor activity or metabolism. It has also been found to improve glucose tolerance and insulin sensitivity, suggesting its potential as a therapeutic agent for type 2 diabetes.

Advantages And Limitations For Lab Experiments

5-chloro-1,3-dimethyl-4-(2-phenyldiaz-1-enyl)-1H-pyrazole is a potent and selective antagonist of neuropeptide Y2 receptor, which makes it a valuable tool for investigating the physiological role of this receptor in appetite regulation and energy homeostasis. However, its use in laboratory experiments is limited by its high cost and the need for specialized equipment and expertise for its synthesis and purification.

Future Directions

1. Development of more potent and selective neuropeptide Y2 receptor antagonists for therapeutic use in obesity and related metabolic disorders.
2. Investigation of the role of neuropeptide Y2 receptor in other physiological processes, such as stress response and cardiovascular function.
3. Development of novel drug delivery systems for 5-chloro-1,3-dimethyl-4-(2-phenyldiaz-1-enyl)-1H-pyrazole to improve its pharmacokinetic properties and reduce its side effects.
4. Investigation of the potential of 5-chloro-1,3-dimethyl-4-(2-phenyldiaz-1-enyl)-1H-pyrazole as a diagnostic tool for neuropeptide Y2 receptor-related disorders.
5. Exploration of the molecular mechanisms underlying the physiological effects of 5-chloro-1,3-dimethyl-4-(2-phenyldiaz-1-enyl)-1H-pyrazole on appetite regulation and energy homeostasis.

Scientific Research Applications

5-chloro-1,3-dimethyl-4-(2-phenyldiaz-1-enyl)-1H-pyrazole has been used as a research tool to investigate the role of neuropeptide Y2 receptor in appetite regulation and energy homeostasis. It has been shown to reduce food intake and body weight in animal models, suggesting its potential as a therapeutic target for obesity and related metabolic disorders.

properties

IUPAC Name

(5-chloro-1,3-dimethylpyrazol-4-yl)-phenyldiazene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN4/c1-8-10(11(12)16(2)15-8)14-13-9-6-4-3-5-7-9/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVHYNADMYWBVPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1N=NC2=CC=CC=C2)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00380399
Record name 5-Chloro-1,3-dimethyl-4-[(E)-phenyldiazenyl]-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00380399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-1,3-dimethyl-4-(2-phenyldiaz-1-enyl)-1H-pyrazole

CAS RN

78431-21-7
Record name 5-Chloro-1,3-dimethyl-4-[(E)-phenyldiazenyl]-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00380399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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